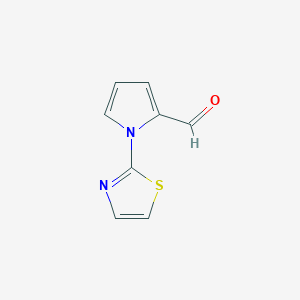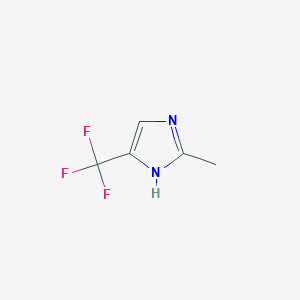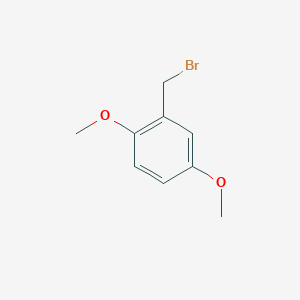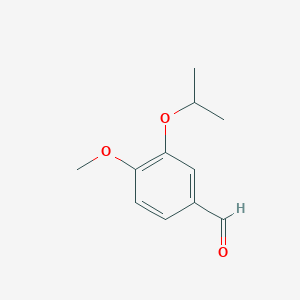
2-(Pyridin-2-ylmethoxy)benzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions starting from basic precursors like 2-pyridinecarboxaldehyde. For instance, a derivative from 2-pyridinecarboxaldehyde exhibits E/Z isomerization induced by ultraviolet radiation, highlighting the configurational dynamics that can be relevant for synthesizing 2-(Pyridin-2-ylmethoxy)benzaldehyde (Gordillo et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These methods provide insights into bond angles, lengths, and the overall geometry of the molecule, which are crucial for understanding its chemical behavior (Gordillo et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives often involves carbodesilylation reactions, where an "ylide mechanism" is proposed for the interaction with benzaldehyde, showcasing the compound's utility in synthesizing complex molecules (Effenberger et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, can significantly affect the compound's applications. For related compounds, molecular packing and intermolecular interactions in different polymorphic forms have been studied to understand their solid-state properties and how these influence their chemical and physical behavior (Percino et al., 2014).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards nucleophiles and electrophiles, are central to its applications in organic synthesis. For example, studies on derivatives like pyridine-2-carbaldehyde oxime show how these compounds can form complex structures with organo-derivatives of Group III elements, demonstrating the versatility of pyridine derivatives in synthetic chemistry (Pattison & Wade, 1968).
Aplicaciones Científicas De Investigación
Mechanisms of Chemical Reactions : One study examined the mechanism of carbodesilylation of 2-(trimethylsily1)pyridines with benzaldehyde, proposing an "ylide mechanism" for this reaction (Effenberger, Krebs, & Willrett, 1992). Another study explored the catalytic mechanism of Pd(OAc)(2)/pyridine-mediated oxidation of benzyl alcohol, revealing a four-step pathway involving palladium(II) and pyridine (Steinhoff, Guzei, & Stahl, 2004).
Coordination Polymers and Macrocycles : A study reported on the formation of coordination polymers and a macrocycle from reactions between flexible bis(2-pyridyl) ligands and AgCF(3)SO(3), highlighting the role of 2-pyridyl in these reactions (Oh, Stern, & Mirkin, 2005).
Catalysis and Oxidation Activity : Research focused on the effects of hydroxyl groups and ligand chain length on copper coordination and oxidation activity, using ligands derived from 2-pyridinecarboxaldehyde (Jehdaramarn et al., 2018).
Synthesis of Derivatives : Various studies have explored the synthesis of compounds derived from 2-pyridinecarboxaldehyde, such as the preparation of 2-(1-Methyl-1,2,5,6-tetra-hydropyridin-3-yl)benzoxazole borane complex derivatives (Jung, Park, Ryu, & Cho, 1999) and the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate (Wang Xiu-jian, 2009).
Optical Properties and Molecular Structures : The molecular structures and optical properties of various compounds derived from 2-pyridinecarboxaldehyde have been characterized, highlighting their potential applications in materials science (Dhawa et al., 2020).
Green Chemistry Applications : A study investigated the use of alkaline carbons as catalysts for the condensation of benzaldehyde with ethyl cyanoacetate, an eco-friendly approach relevant to pharmaceutical applications (Perozo-Rondón et al., 2006).
Propiedades
IUPAC Name |
2-(pyridin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-14-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNJUMGCXIAKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354385 | |
| Record name | 2-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54402-61-8 | |
| Record name | 2-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


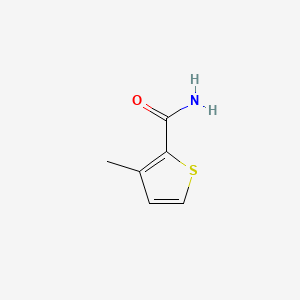






![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)

